molecular formula C12H15Cl2NO2 B3276219 (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-76-9

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3276219
CAS No.: 637020-76-9
M. Wt: 276.16 g/mol
InChI Key: ASBHHAYPTRDMEI-YDALLXLXSA-N
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Description

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a carboxylic acid moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination Reaction: The synthesis of this compound can begin with the chlorination of benzyl chloride to produce 2-chlorobenzyl chloride.

  • Pyrrolidine Formation: The 2-chlorobenzyl chloride can then be reacted with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.

  • Carboxylation Reaction: The resulting pyrrolidine derivative can undergo carboxylation to introduce the carboxylic acid group.

  • Hydrochloride Formation: Finally, the carboxylic acid group can be converted to its hydrochloride salt form.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic routes, with careful control of reaction conditions such as temperature, pressure, and pH.

  • Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

  • Substitution Reactions: Substitution reactions can occur at the benzyl or pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Substituted pyrrolidines and benzyl derivatives.

Scientific Research Applications

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: can be compared with other similar compounds, such as:

  • 2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid: This compound lacks the hydrochloride salt form.

  • 2-(2-Chlorobenzyl)pyrrolidine: This compound does not have the carboxylic acid group.

  • 2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid methyl ester: This compound has a methyl ester group instead of the carboxylic acid group.

Uniqueness: The presence of the hydrochloride salt form and the specific arrangement of the pyrrolidine ring and benzyl group make this compound unique compared to its analogs.

Properties

IUPAC Name

(2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBHHAYPTRDMEI-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661587
Record name 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-76-9
Record name 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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